4-phenylbut-3-en-2-ol
Overview
Description
4-phenylbut-3-en-2-ol is an organic compound with the molecular formula C₁₀H₁₂O. It is also known by other names such as α-Methyl-γ-phenylallyl alcohol and 1-Methyl-3-phenylallyl alcohol . This compound is characterized by the presence of a phenyl group attached to a butenol structure, making it a versatile intermediate in organic synthesis.
Mechanism of Action
Mode of Action
It’s known that the compound has a floral type odor and a waxy type flavor , suggesting it may interact with olfactory receptors.
Pharmacokinetics
It’s known that the compound can be reduced to 4-phenyl-2-butanone (pba) by liver cytosol with nadph .
Result of Action
It’s known that the compound has a floral type odor and a waxy type flavor , suggesting it may have effects on sensory perception.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-phenylbut-3-en-2-ol can be synthesized through various methods. One common approach involves the reaction of phenylacetylene with acetone in the presence of a base, followed by hydrogenation to yield the desired product . The reaction conditions typically include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Hydrogenation: Palladium on carbon (Pd/C) as a catalyst under hydrogen gas
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the production rate and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
4-phenylbut-3-en-2-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran
Substitution: Thionyl chloride in the presence of pyridine
Major Products
Oxidation: 4-Phenyl-3-buten-2-one
Reduction: 4-Phenylbutan-2-ol
Substitution: 4-Phenyl-3-buten-2-yl chloride or bromide
Scientific Research Applications
4-phenylbut-3-en-2-ol has several applications in scientific research:
Comparison with Similar Compounds
4-phenylbut-3-en-2-ol can be compared with other similar compounds such as:
4-Phenyl-3-buten-2-one: This compound is an oxidized form of this compound and has different reactivity and applications.
4-Phenylbutan-2-ol: This reduced form of this compound exhibits distinct chemical properties and uses.
α-Methyl-γ-phenylallyl alcohol: Another name for this compound, highlighting its structural similarity.
The uniqueness of this compound lies in its versatile reactivity and wide range of applications in various fields of research and industry.
Properties
CAS No. |
17488-65-2 |
---|---|
Molecular Formula |
C10H12O |
Molecular Weight |
148.20 g/mol |
IUPAC Name |
(Z)-4-phenylbut-3-en-2-ol |
InChI |
InChI=1S/C10H12O/c1-9(11)7-8-10-5-3-2-4-6-10/h2-9,11H,1H3/b8-7- |
InChI Key |
ZIJWGEHOVHJHKB-FPLPWBNLSA-N |
Isomeric SMILES |
CC(/C=C\C1=CC=CC=C1)O |
SMILES |
CC(C=CC1=CC=CC=C1)O |
Canonical SMILES |
CC(C=CC1=CC=CC=C1)O |
boiling_point |
140.00 °C. @ 12.00 mm Hg |
density |
1.006-1.012 |
36004-04-3 17488-65-2 |
|
physical_description |
colourless slightly viscous liquid with a sweet, mild, fruity, floral, balsamic odour |
solubility |
insoluble in water; soluble in organic solvents, oils miscible at room temperature (in ethanol) |
Synonyms |
1-Phenyl-1-buten-3-ol; 1-Styrylethanol; 3-Hydroxy-1-phenyl-1-butene; α-Methyl-3-phenylallyl Alcohol; |
Origin of Product |
United States |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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